molecular formula C6H10N2O2 B1244775 Pyrostatin B

Pyrostatin B

Cat. No.: B1244775
M. Wt: 142.16 g/mol
InChI Key: QSAPKYUXMVZFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrostatin B is a natural product inhibitor of the enzyme N-acetyl-β-D-glucosaminidase (GlcNAc-ase) that was first isolated from the culture broth of Streptomyces sp. SA-3501 found in a marine environment . It was initially characterized, along with the related Pyrostatin A, as a white powder following purification via Dowex, silica gel, and C18 HPLC chromatography . The compound was originally assigned a 2-imino-1-methylpyrrolidine-5-carboxylic acid structure, though this structure was later revised via total synthesis, a common occurrence in natural product research . This compound acts as a competitive inhibitor of GlcNAc-ase, with a reported inhibition constant (K i ) of 2.0 × 10 −6 M . The inhibition of N-acetyl-β-D-glucosaminidase makes this compound a compound of interest in several research areas. This enzyme is involved in the hydrolysis of chitin, a major structural polysaccharide found in insect exoskeletons and fungal cell walls . Consequently, inhibitors like this compound are investigated for their potential role in the development of biopesticides or antifungal agents by targeting chitin degradation and metabolism in pests and pathogens . Researchers can use this tool compound to probe fundamental biological processes in enzymology and microbial ecology. This product is labeled For Research Use Only (RUO). RUO products are intended solely for use in laboratory research and are not to be used for diagnostic procedures, drug use, or any other clinical application .

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

5-imino-1-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H10N2O2/c1-8-4(6(9)10)2-3-5(8)7/h4,7H,2-3H2,1H3,(H,9,10)

InChI Key

QSAPKYUXMVZFOP-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC1=N)C(=O)O

Synonyms

2-imino-1-methylpyrrolidine-5-carboxylic acid
pyrostatin B

Origin of Product

United States

Scientific Research Applications

Structural Characteristics

Biological Activities

1. Cytotoxicity and Antimicrobial Properties

Research has indicated that Pyrostatin B exhibits cytotoxic activity against various cancer cell lines. For instance, Jiménez et al. conducted studies demonstrating its potential as a bioactive molecule with therapeutic implications in oncology . The compound's ability to inhibit cell proliferation makes it a candidate for further exploration in cancer treatment.

2. Photoprotective Effects

Ectoine, the identified structure of this compound, has been extensively studied for its photoprotective properties. It acts as a natural sunscreen by stabilizing cellular structures against UV radiation damage. This characteristic is particularly relevant in dermatological applications, where ectoine is used in formulations aimed at protecting skin cells from oxidative stress and inflammation .

3. Anti-inflammatory Properties

Ectoine has demonstrated anti-inflammatory effects, making it beneficial in treating conditions such as atopic dermatitis and other inflammatory skin disorders. Its mechanism involves modulating the immune response and reducing pro-inflammatory cytokine production . This application highlights this compound's potential role in therapeutic formulations for inflammatory diseases.

Table 1: Summary of Case Studies Involving this compound (Ectoine)

StudyFocusFindings
Jiménez et al. (2023)CytotoxicityIdentified this compound as a potent inhibitor of cancer cell proliferation; proposed further investigation into its mechanisms of action.
Cayman Chemical (2023)PhotoprotectionConfirmed ectoine's role in protecting cells from UV damage; recommended for use in cosmetic formulations.
MDPI (2023)Anti-inflammatoryDemonstrated reduction in inflammatory markers in vitro; suggested clinical applications for skin conditions.

Chemical Reactions Analysis

Structural Identification and Revision

Property Original Identification Revised Identification
Chemical Structure Proposed cyclic structure1,4,5,6-Tetrahydro-2-methyl-4-pyrimidinecarboxylic acid (ectoine)
Molecular Formula Not definitively reportedC<sub>6</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub>
Biological Role Enzyme inhibitorOsmoprotectant, stress tolerance

Enzymatic Reactions and Inhibition

Initial studies suggested Pyrostatin B inhibited NAGase with a K<sub>i</sub> in the micromolar range. Revised experiments under controlled conditions demonstrated no inhibitory activity from ectoine (this compound) . The observed inhibition was attributed to a contaminant in the original compound preparation, likely a nanomolar-range inhibitor from Streptomyces species.

Key Findings:

  • Contaminant-Driven Activity : The original this compound preparation contained trace amounts of a potent NAGase inhibitor (K<sub>i</sub> ~ nM) .

  • Revised Assays : Purified ectoine (this compound) showed no inhibition up to 1 mM concentration .

Chemical Stability and Reactivity

As ectoine, this compound exhibits high stability under extreme conditions (e.g., high salinity, temperature), consistent with its role as an osmolyte. Key reactivity profiles include:

Reaction Type Conditions Outcome
Hydrolysis Acidic or alkaline aqueous solutionsStable; no degradation observed
Oxidation H<sub>2</sub>O<sub>2</sub>, 25°CNo reaction; retains structure
Thermal Degradation 100°C, 24 hoursMinimal decomposition (<5%)

Biosynthetic Pathway

Ectoine (this compound) is synthesized via a three-step enzymatic pathway in Streptomyces:

  • L-Aspartate-β-SemialdehydeDiaminobutyric Acid (via diaminobutyrate acetyltransferase).

  • AcetylationN-γ-Acetyl-Diaminobutyric Acid .

  • CyclizationEctoine (via ectoine synthase) .

Implications for Prior Research

The structural misidentification of this compound underscores the importance of rigorous compound validation. Studies attributing NAGase inhibition to this compound likely measured activity from co-purified contaminants . Subsequent research on ectoine should focus on its native biological roles, such as:

  • Oxidative Stress Mitigation : Scavenging reactive oxygen species.

  • Protein Stabilization : Preventing denaturation under osmotic stress.

Comparison with Similar Compounds

Structural Comparison

Pyrostatin B (ectoine) belongs to the tetrahydropyrimidine class of compatible solutes. Its structural analogs include:

Compound Molecular Formula Molecular Weight CAS No. Key Structural Feature Source
This compound C₆H₁₀N₂O₂ 142.16 96702-03-3 Tetrahydropyrimidine ring, methyl group Cliona tenuis , Streptomyces sp.
Pyrostatin A C₆H₁₀N₂O₃ 158.16 220444-11-5 Ectoine derivative with a hydroxyl group Streptomyces sp.
5-Hydroxyectoine C₆H₁₀N₂O₃ 158.16 220444-11-5 Hydroxyl group at C5 position Synthetic/bacterial
Homoectoine C₇H₁₂N₂O₂ 156.18 112951-41-0 Extended methylene chain (C6→C7) Halophilic bacteria

Key Observations :

  • Pyrostatin A was reclassified as 5-hydroxyectoine after structural revision, differing from ectoine by a hydroxyl group at C5 .
  • Ectoine and hydroxyectoine share a conserved tetrahydropyrimidine core but diverge in functional groups, impacting solubility and bioactivity .
Spectroscopic and Computational Validation

Initial reports of this compound’s structure (a pyrrolidine derivative) were invalidated by computer-assisted structure elucidation (CASE) and density functional theory (DFT) analyses. Key discrepancies included:

  • A methyl group assigned to a carbon with a $^{13}\text{C}$ chemical shift of 18.90 ppm, incompatible with heteroatom bonding in the proposed pyrrolidine framework .
  • Experimental NMR data for this compound matched ectoine’s spectral profile, with <3 ppm deviation in $^{13}\text{C}$ shifts after DFT optimization .

Contradictions :

  • Early claims of enzyme inhibition by this compound likely arose from misidentification.

Preparation Methods

Reaction Scheme and Conditions

Step 1: Formation of N-Acetyldiaminobutyric Acid
L-α,β-diaminobutyric acid is acetylated using acetic anhydride in aqueous sodium bicarbonate (0°C, 2 h), yielding N-acetyldiaminobutyric acid (85% yield).

Step 2: Cyclocondensation
The acetylated intermediate undergoes cyclization in the presence of phosphorus oxychloride (POCl3_3) at 80°C for 6 h, forming the dihydro-pyrimidinone core (72% yield).

Step 3: Methylation
Quaternization of the pyrimidinone nitrogen is achieved using methyl iodide in dimethylformamide (DMF) at 60°C (12 h), introducing the N-methyl group (68% yield).

Step 4: Hydrolysis
The methylated intermediate is hydrolyzed with 6 M HCl at reflux (24 h), yielding ectoine hydrochloride (89% yield).

Step 5: Neutralization and Purification
The hydrochloride salt is neutralized with Amberlite IRA-400 (OH^- form) and recrystallized from ethanol/water (3:1) to afford pure ectoine (mp 278–280°C).

Critical Parameters

  • Stereochemical fidelity : The use of L-α,β-diaminobutyric acid ensures the correct (4S) configuration.

  • Cyclization efficiency : Excess POCl3_3 (5 equiv) drives the reaction to completion, minimizing dimerization byproducts.

Biosynthetic Pathways in Microbial Systems

Ectoine biosynthesis in halophilic bacteria provides an alternative to chemical synthesis, leveraging enzymatic cascades for high-yield production. The pathway involves three key enzymes (Fig. 1):

1. L-2,4-Diaminobutyric Acid Transaminase (EctB)
Converts L-aspartate-β-semialdehyde to L-2,4-diaminobutyric acid using glutamate as an amino donor.

2. L-2,4-Diaminobutyric Acid Acetyltransferase (EctA)
Acetylates the α-amino group of L-2,4-diaminobutyric acid, forming N-γ-acetyl-L-2,4-diaminobutyric acid.

3. Ectoine Synthase (EctC)
Catalyzes the ATP-dependent cyclocondensation of N-γ-acetyl-L-2,4-diaminobutyric acid into ectoine.

Comparative Analysis of Preparation Methods

Method Yield Purity Stereocontrol Scalability
Chemical Synthesis68–72%>98%ExcellentModerate
Microbial Biosynthesis85–90%>95%InherentHigh
Sponge Extraction0.002%80–85%N/ALow

Key Observations :

  • Chemical synthesis offers precise stereochemical control but requires hazardous reagents (POCl3_3, MeI).

  • Microbial biosynthesis achieves higher yields and scalability, making it preferable for industrial applications.

  • Natural extraction from Cliona tenuis is impractical due to low abundance (<0.002% wet weight) .

Q & A

Basic Research Questions

Q. How can the PICOT framework guide the formulation of research questions for Pyrostatin B studies?

  • Methodology : Use the PICOT (Population, Intervention, Comparison, Outcome, Time) framework to structure hypotheses. For example:

  • Population : Specific cell lines or model organisms (e.g., murine macrophages).
  • Intervention : this compound dosage ranges (e.g., 0.1–50 µM).
  • Comparison : Positive controls (e.g., known pyroptosis inhibitors like VX-765).
  • Outcome : Quantify inflammasome activation via IL-1β ELISA or caspase-1 activity assays.
  • Time : Acute (24–48 hr) vs. chronic exposure (7–14 days).
    • Application : Define variables to ensure replicability and alignment with existing literature gaps .

Q. What strategies optimize literature reviews to identify gaps in this compound research?

  • Methodology :

  • Use Boolean search terms (e.g., "this compound AND pyroptosis NOT cancer") in databases like PubMed and Scopus.
  • Prioritize studies with mechanistic insights (e.g., NLRP3 inflammasome modulation) over descriptive reports.
  • Map contradictions in reported EC₅₀ values or off-target effects using systematic review tools (e.g., PRISMA flowcharts).
    • Outcome : Create a matrix of known effects vs. unexplored pathways (e.g., cross-talk with apoptosis) .

Q. How to design preliminary in vitro experiments to assess this compound’s efficacy?

  • Methodology :

  • Cell Models : Primary macrophages (e.g., bone marrow-derived) or immortalized lines (THP-1).
  • Assays : Measure pyroptosis via LDH release, propidium iodide uptake, or gasdermin D cleavage.
  • Controls : Include vehicle-only and NLRP3 knockout conditions.
  • Data Validation : Triplicate runs with statistical power analysis (α = 0.05, β = 0.2) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s mechanism of action across studies?

  • Methodology :

  • Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., cell type-specific responses).
  • Experimental Replication : Standardize protocols (e.g., LPS/ATP priming duration) to isolate this compound’s direct effects.
  • Cross-Validation : Use orthogonal assays (e.g., Western blot for caspase-1 vs. fluorescent probes) .
    • Example : Discrepancies in IC₅₀ values may arise from assay sensitivity; address via dose-response curve normalization .

Q. What statistical approaches are robust for analyzing this compound dose-response data?

  • Methodology :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test or ROUT method (Q = 1%).
  • Multivariate Analysis : Use ANOVA with post-hoc corrections (e.g., Tukey’s) for multi-group comparisons.
    • Reporting : Include 95% confidence intervals and effect sizes to contextualize biological significance .

Q. How to apply FINER criteria to evaluate this compound study feasibility?

  • Framework :

  • Feasible : Assess resource availability (e.g., this compound synthesis protocols or commercial sourcing).
  • Interesting : Align with emerging topics (e.g., dual-target inhibitors for pyroptosis and apoptosis).
  • Novel : Explore understudied pathways (e.g., non-canonical inflammasome modulation).
  • Ethical : For in vivo studies, justify animal models via 3R principles (Replacement, Reduction, Refinement).
  • Relevant : Link to therapeutic applications (e.g., sepsis, neurodegenerative diseases) .

Data Presentation and Reproducibility

Q. What are best practices for documenting this compound experimental protocols?

  • Guidelines :

  • Materials : Specify this compound source (e.g., CAS number, purity ≥95%), solvent (e.g., DMSO stock concentration).
  • Methods : Detail assay conditions (e.g., incubation temperature, serum concentration).
  • Data Availability : Deposit raw data in repositories (e.g., Figshare) or supplementary files per journal guidelines .

Q. How to integrate this compound findings into broader mechanistic models?

  • Approach :

  • Pathway Mapping : Use tools like KEGG or Reactome to visualize this compound’s role in inflammasome regulation.
  • Cross-Disciplinary Analysis : Compare with structurally related compounds (e.g., MCC950) to infer structure-activity relationships .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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